molecular formula C5H6N2O2S B1396672 Ethyl 1,2,4-thiadiazole-5-carboxylate CAS No. 859536-28-0

Ethyl 1,2,4-thiadiazole-5-carboxylate

Cat. No.: B1396672
CAS No.: 859536-28-0
M. Wt: 158.18 g/mol
InChI Key: ROVRYWXBZOMWQE-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and pharmaceutical applications. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industry.

Biochemical Analysis

Biochemical Properties

Ethyl 1,2,4-thiadiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism . This interaction suggests that this compound can influence metabolic pathways and energy homeostasis. Additionally, it has been used in the preparation of compounds with potent fungicidal activity, indicating its role in disrupting fungal cell processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARs can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting cellular energy balance . Furthermore, its antifungal properties suggest that it can disrupt fungal cell wall synthesis and function, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting PPARs, this compound can alter the transcription of genes involved in lipid metabolism . This inhibition can lead to reduced lipid synthesis and increased lipid breakdown, affecting overall metabolic processes. Additionally, its fungicidal activity is likely due to its ability to interfere with fungal enzyme systems, disrupting essential cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under various conditions, but its activity may decrease with prolonged exposure to certain environmental factors . Degradation products of this compound have been observed to have reduced biological activity, indicating the importance of maintaining optimal storage conditions for experimental use . Long-term studies have also suggested that continuous exposure to the compound can lead to adaptive cellular responses, potentially altering its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as improved lipid metabolism and antifungal activity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. By inhibiting PPARs, the compound can alter the flux of metabolites through lipid synthesis and breakdown pathways . This inhibition can lead to changes in metabolite levels, affecting overall metabolic homeostasis. Additionally, this compound has been shown to interact with enzymes involved in fungal metabolism, further demonstrating its broad biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity . Studies have shown that this compound can accumulate in lipid-rich tissues, suggesting a preference for environments where it can exert its effects on lipid metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with PPARs and other nuclear receptors . This localization allows this compound to directly influence gene expression and metabolic processes. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,2,4-thiadiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield. Microwave-assisted synthesis is one such method that has been employed to produce this compound with shorter reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 1,2,4-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its isomers and other thiadiazole derivatives .

Properties

IUPAC Name

ethyl 1,2,4-thiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVRYWXBZOMWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethyl {[(1E)-(dimethylamino)methylidene]amino}(thioxo)acetate (I78) (1.42 g, 7.54 mmol) and pyridine (1.220 mL, 15.09 mmol) dissolved in Ethanol (20 mL) was added (aminooxy)(hydroxy)sulfane dioxide (0.938 g, 8.30 mmol) dissolved in Ethanol (18 ml) and the mixture stirred at 25° C. for 48 hr. The solvents were concentrated in vacuo and the residue was dissolved in ethyl acetate (50 mL). The solution was washed with saturated sodium bicarbonate solution (25 mL), aqueous phase back extracted with ethyl acetate (25 mL) and the organic extracts were combined. The solution was washed with brine (25 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford a crude oil. The crude oil was purified by flash chromatography (Isolera, 50 g, 0-100% ethyl acetate/iso-hexane, 15 column volumes) to afford product in 246 mg.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.938 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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